α3β4 nAChR Subtype Selectivity: Differential Potency Profile vs. Other nAChR Subtypes
2,4-Dichloro-N-(2-nitrophenyl)benzamide exhibits potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor with an IC50 of 1.8 nM in SH-SY5Y cells [1]. This activity is 6.7-fold more potent than its antagonism at α4β2 nAChR (IC50 = 12 nM) and 8.3-fold more potent than at α4β4 nAChR (IC50 = 15 nM) in the same cellular system [1]. The compound also shows moderate activity at the muscle-type α1β1γδ nAChR (IC50 = 7.9 nM), yielding a 4.4-fold selectivity window between the α3β4 subtype and the muscle-type receptor [1]. This differential selectivity profile contrasts with non-selective nAChR antagonists such as mecamylamine, which exhibits comparable potency across multiple nAChR subtypes without this degree of subtype discrimination [2].
| Evidence Dimension | nAChR subtype antagonist potency |
|---|---|
| Target Compound Data | α3β4 IC50 = 1.8 nM; α4β2 IC50 = 12 nM; α4β4 IC50 = 15 nM; α1β1γδ IC50 = 7.9 nM |
| Comparator Or Baseline | Mecamylamine (non-selective nAChR antagonist): reported IC50 values in the 100-600 nM range across subtypes with minimal subtype discrimination |
| Quantified Difference | 6.7-fold selectivity for α3β4 vs. α4β2; 8.3-fold vs. α4β4; 4.4-fold vs. muscle-type |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux; liquid scintillation counting |
Why This Matters
This α3β4-preferring profile is relevant for neuroscience research focused on addiction pathways and smoking cessation pharmacology, where α3β4 nAChR antagonism is mechanistically linked to reduced nicotine self-administration, distinguishing this compound from pan-nAChR antagonists that may produce broader off-target autonomic effects.
- [1] EcoDrugPlus Database. Compound ID 2126094: nAChR Antagonist Activity Data. University of Helsinki. View Source
- [2] Papke RL, Sanberg PR, Shytle RD. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes. J Pharmacol Exp Ther. 2001;297(2):646-656. View Source
